molecular formula C18H15N3OS B2667335 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 305853-15-0

3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2667335
CAS No.: 305853-15-0
M. Wt: 321.4
InChI Key: NDUKFPIPQLDNOK-UHFFFAOYSA-N
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Description

3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrrole ring substituted with dimethyl groups, a phenyl group, and a thieno[2,3-d]pyrimidinone core, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylpyrrole with a suitable thiophene derivative under controlled conditions to form the thieno[2,3-d]pyrimidinone core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as suppression of cell differentiation and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one lies in its complex structure, which combines multiple functional groups and heterocyclic rings.

Properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-12-8-9-13(2)21(12)20-11-19-17-16(18(20)22)15(10-23-17)14-6-4-3-5-7-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUKFPIPQLDNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1N2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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